Dimethyl(vinyl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

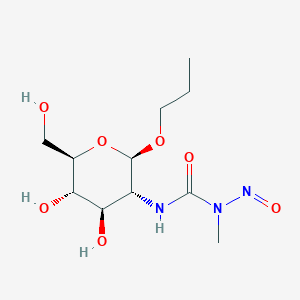

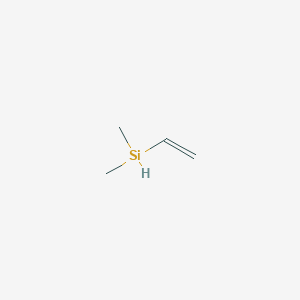

Dimethyl(vinyl)silane is an organosilicon compound with the chemical formula C(4)H({10})Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to two methyl groups and one vinyl group, making it a versatile reagent in organic synthesis and polymer chemistry .

Preparation Methods

Dimethyl(vinyl)silane can be synthesized through several methods. One common preparation method involves the reaction of dichlorodimethylsilane ((CH(_3))(_2)SiCl(_2)) with lithium methyl vinyl aluminum hydride (LiAlH(CH(_3))CH(_2)CH=CH(_2)) in an anhydrous solvent such as tetrahydrofuran. This reaction produces this compound along with other by-products .

In industrial settings, vinyl-containing polydimethylsiloxanes (PDMS) are often produced through the hydrolytic polycondensation of dimethyl- and methylvinyldichlorosilanes, followed by catalytic rearrangement of the hydrolysis product .

Chemical Reactions Analysis

Dimethyl(vinyl)silane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne.

Electrophilic Substitution: In this reaction, an electrophile attacks the vinyl group, leading to the formation of new carbon-carbon bonds.

Cycloaddition: this compound can participate in [2+4] cycloaddition reactions with dienes, forming cycloadducts.

Scientific Research Applications

Dimethyl(vinyl)silane has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of silicone polymers and copolymers.

Surface Modification: As a silane coupling agent, this compound is used to modify the surfaces of inorganic particles, improving their adhesion to organic matrices in composites.

Flame Retardants: The compound is used in the preparation of flame-retardant materials by modifying clay surfaces, which enhances the flame resistance of polymer composites.

Mechanism of Action

The mechanism of action of dimethyl(vinyl)silane in chemical reactions often involves the formation of a silicon-carbon bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across the carbon-carbon double bond of an alkene, forming a new silicon-carbon bond. This process is typically catalyzed by transition metals, which facilitate the addition reaction .

In electrophilic substitution reactions, the electron-donating nature of the silicon atom stabilizes the transition state, allowing for the formation of new carbon-carbon bonds at the β-position relative to the silicon atom .

Comparison with Similar Compounds

Dimethyl(vinyl)silane can be compared to other vinylsilanes and allylsilanes, which also contain silicon-carbon bonds and exhibit similar reactivity:

Vinyltrimethoxysilane: This compound is used as a coupling agent and monomer in polymer synthesis.

Allyltrimethylsilane: This compound undergoes similar electrophilic substitution reactions, where the allyl group is incorporated at the electrophilic center after the loss of the silyl group.

Chlorodimethylvinylsilane: This compound is used in the synthesis of silicon-containing polymers and silaheterocycles.

This compound is unique due to its combination of methyl and vinyl groups, which provide a balance of reactivity and stability, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name |

ethenyl(dimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREARPFWSGLDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)

![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)

![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)